molecular formula C19H18F3N3O3 B2473068 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-42-0

4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2473068
CAS No.: 861206-42-0
M. Wt: 393.366
InChI Key: OESJFAPKRLBWGC-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
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Mechanism of Action

Biochemical Pathways

Given the presence of the trifluoromethyl group , it is possible that the compound could interact with various biochemical pathways. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability, as trifluoromethyl groups are known to improve the physicochemical and pharmacological properties of drug molecules . .

Result of Action

The molecular and cellular effects of the compound’s action are not well defined. Given the presence of the trifluoromethyl group, it is possible that the compound could have a variety of biological effects. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12-23-24(11-13-5-4-6-14(9-13)19(20,21)22)18(26)25(12)16-8-7-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESJFAPKRLBWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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